N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a sulfonyl group attached to a 4-methylphenyl moiety
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves organic synthesis techniques. One common method includes the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can be compared with other similar compounds, such as:
- N-(2,5-dimethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide
- N-(2,5-dimethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide
- N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-9-12-18(13-10-16)31(27,28)25(2)21-8-6-5-7-19(21)23(26)24-20-15-17(29-3)11-14-22(20)30-4/h5-15H,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXYZGRPNFQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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